S-(2-Phenylethyl) azepane-1-carbothioate
Description
S-(2-Phenylethyl) azepane-1-carbothioate is a sulfur-containing organic compound characterized by a seven-membered azepane ring linked to a carbothioate group, which is further substituted with a 2-phenylethyl moiety.
Properties
CAS No. |
61133-47-9 |
|---|---|
Molecular Formula |
C15H21NOS |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
S-(2-phenylethyl) azepane-1-carbothioate |
InChI |
InChI=1S/C15H21NOS/c17-15(16-11-6-1-2-7-12-16)18-13-10-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-13H2 |
InChI Key |
SHXVUHAINFAPIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)SCCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Phenylethyl) azepane-1-carbothioate typically involves the reaction of azepane derivatives with phenylethyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: S-(2-Phenylethyl) azepane-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield thiols or amines, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
S-(2-Phenylethyl) azepane-1-carbothioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of S-(2-Phenylethyl) azepane-1-carbothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may act as an acetylcholinesterase inhibitor, blocking the breakdown of acetylcholine and enhancing cholinergic transmission . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares S-(2-Phenylethyl) azepane-1-carbothioate with structurally or functionally related compounds identified in the evidence:
Key Observations:
Functional Groups and Reactivity: The thioester in this compound is more nucleophilic and reactive than oxygen esters (e.g., 2-phenylethyl acetate), making it prone to hydrolysis or transesterification under acidic/basic conditions. This contrasts with 2-(2-phenylethyl)chromones, which exhibit stability due to aromatic conjugation and substituents like methoxy groups .
Volatility and Stability: this compound is likely less volatile than 2-phenylethyl acetate (which degrades upon heating ) due to its higher molecular weight and sulfur-based polarity. 2-(2-Phenylethyl)chromones are non-volatile and thermally stable, as evidenced by their persistence in GC-MS analyses of agarwood .
Biological Interactions: 2-(2-Phenylethyl)chromones are bioactive components in agarwood, contributing to its fragrance and medicinal properties .
Synthetic and Analytical Challenges :
- Unlike 2-phenylethyl acetate, which is easily identified via GC-MS in beverages , this compound’s larger size and sulfur content may require specialized chromatographic methods (e.g., LC-MS) for detection.
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